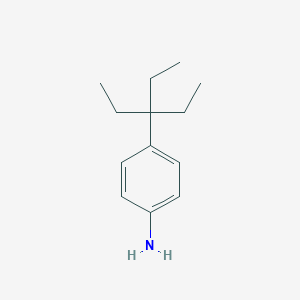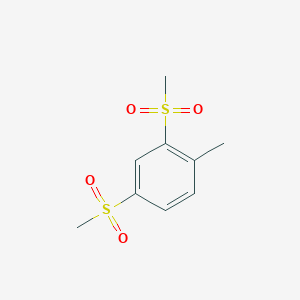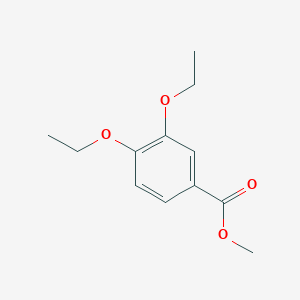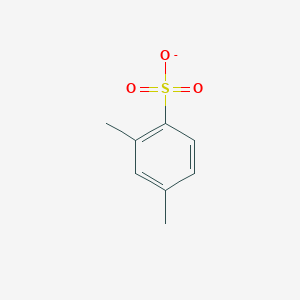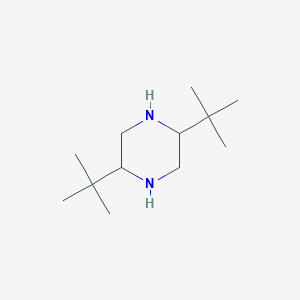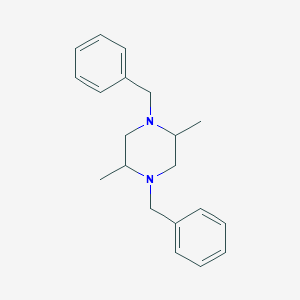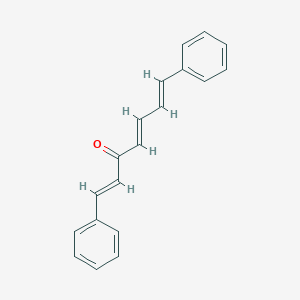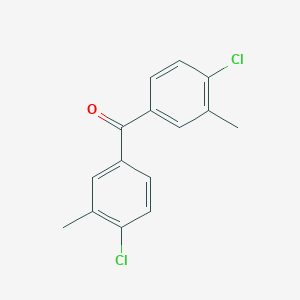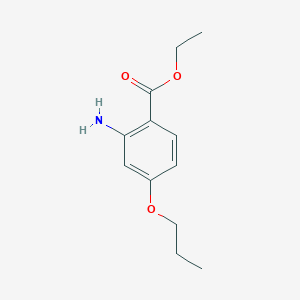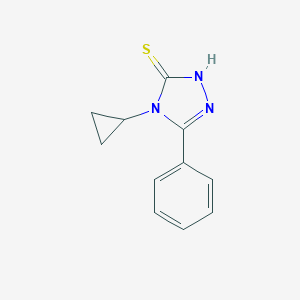
4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol, also known as CPTT, is a heterocyclic compound with potential applications in scientific research. It belongs to the family of triazole derivatives, which are known for their diverse biological activities. CPTT has been synthesized using various methods and has shown promising results in different scientific fields.
Mécanisme D'action
The mechanism of action of 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to interact with different biological targets. 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. It has also been shown to interact with different receptors, including adenosine receptors and sigma receptors. Additionally, 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to induce apoptosis in cancer cells by activating different signaling pathways.
Biochemical and Physiological Effects:
4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has shown diverse biochemical and physiological effects, depending on the target and concentration. It has been reported to inhibit the growth of different cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the growth of different fungi and bacteria, including Candida albicans, Aspergillus niger, and Escherichia coli. Furthermore, 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its easy synthesis, low cost, and diverse biological activities. However, the limitations of 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol include its low solubility in water, which can affect its bioavailability and toxicity. Furthermore, the stability of 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol under different experimental conditions needs to be evaluated to optimize its use in different scientific fields.
Orientations Futures
Several future directions can be explored for 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol, including its optimization as a drug candidate for different diseases. 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol can be modified to improve its solubility, bioavailability, and specificity towards different biological targets. Furthermore, the mechanism of action of 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol needs to be further elucidated to optimize its use in different scientific fields. Additionally, the synthesis of 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol can be optimized to increase its yield and purity for large-scale production.
Conclusion:
In conclusion, 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with promising applications in scientific research. Its easy synthesis, diverse biological activities, and potential as a drug candidate make it an attractive compound for different scientific fields. However, further research is needed to optimize its use and fully understand its mechanism of action.
Méthodes De Synthèse
4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol can be synthesized using different methods, including the reaction of cyclopropylamine, phenyl isothiocyanate, and 4-phenyl-1,2,4-triazole-3-thiol. Another method involves the reaction of 4-cyclopropyl-5-phenyl-1,2,4-triazole-3-thiol with phenyl isothiocyanate. The synthesis of 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has been reported in various research papers, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
Applications De Recherche Scientifique
4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has shown potential applications in different scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit anticancer, antifungal, antibacterial, and antiviral activities. 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. Furthermore, 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has been used as a precursor for the synthesis of other triazole derivatives, which have shown diverse biological activities.
Propriétés
Nom du produit |
4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol |
|---|---|
Formule moléculaire |
C11H11N3S |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
4-cyclopropyl-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H11N3S/c15-11-13-12-10(14(11)9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,15) |
Clé InChI |
AZGAXEFNCACYSU-UHFFFAOYSA-N |
SMILES |
C1CC1N2C(=NNC2=S)C3=CC=CC=C3 |
SMILES canonique |
C1CC1N2C(=NNC2=S)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



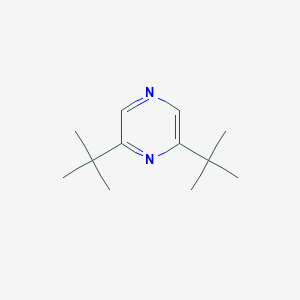
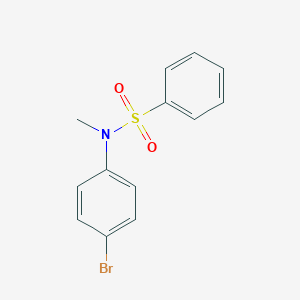
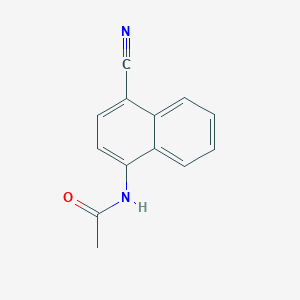
![N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine](/img/structure/B253554.png)
